molecular formula C7H7NO2 B110431 3-Acetylpyridine N-oxide CAS No. 14188-94-4

3-Acetylpyridine N-oxide

Cat. No.: B110431
CAS No.: 14188-94-4
M. Wt: 137.14 g/mol
InChI Key: AZFMFGIMDGBJRR-UHFFFAOYSA-N
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Description

3-Acetylpyridine N-oxide is an organic compound with the molecular formula C7H7NO2 It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide, and an acetyl group is attached to the third carbon atom of the ring

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetylpyridine N-oxide can be synthesized through several methods. One common method involves the oxidation of 3-acetylpyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired N-oxide product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable processes. For example, a process involving the catalytic oxidation of 3-acetylpyridine using a titanium dioxide catalyst in the presence of an alkali or alkaline earth metal oxide has been described. This method offers high selectivity and yields with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Acetylpyridine N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction of the N-oxide group can regenerate the parent 3-acetylpyridine.

    Substitution: The compound can participate in substitution reactions, particularly at the acetyl group or the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophiles and nucleophiles under appropriate conditions.

Major Products Formed:

Scientific Research Applications

3-Acetylpyridine N-oxide has several applications in scientific research:

Comparison with Similar Compounds

    3-Acetylpyridine: The parent compound without the N-oxide group.

    2-Acetylpyridine N-oxide: An isomer with the acetyl group at the second position.

    4-Acetylpyridine N-oxide: An isomer with the acetyl group at the fourth position.

Uniqueness: 3-Acetylpyridine N-oxide is unique due to the specific positioning of the acetyl group and the N-oxide functionality. This combination imparts distinct chemical properties, making it valuable in specific synthetic and catalytic applications .

Properties

IUPAC Name

1-(1-oxidopyridin-1-ium-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-6(9)7-3-2-4-8(10)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFMFGIMDGBJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C[N+](=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161843
Record name 3-Acetylpyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14188-94-4
Record name 1-(1-Oxido-3-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14188-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetylpyridine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014188944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetylpyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrogen peroxide (20.9 ml, 0.61453 moles, Baker) and acetic acid (125 ml, Baker) were combined and stirred at room temperature (RT). The 3-acetylpyridine (50 ml, 0.40984 moles, Aldrich), distilled prior to use (94° C., 2.00 mm Hg), was added and then, the reaction mixture was stirred overnight (O/N) at 95° C. Next, the reaction mixture was cooled to RT and then, neutralized with saturated K2CO3 (400 ml). Then, 5 g of KSO3 was added to destroy the remaining hydrogen peroxide. Next, methanol (750 ml) was added and the resultant cloudy solution was filtered. The filtrate was then evaporated to dryness using a rotary evaporator. The semi-solid was extracted repeatedly with hot CH2Cl2 (4×500 ml) and combined. Next, the solvent was removed leaving approximately 44 g of a crude, pale yellow solid. The crude solid was dissolved in hot 2-propanol (150 ml) and stirred until cool in an icebath. The white solid which precipitated was collected, washed with 2-propanol (100 ml) and dried in a vacuum dessicator O/N at 50° C. The air-dried weight was 41 g. HPLC analysis of the recrystallized sample (m.p. 146°-147° C.) showed a single principal peak 96% by area.
Quantity
20.9 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
[Compound]
Name
KSO3
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the metabolic fate of 3-acetylpyridine N-oxide in liver tissue?

A1: Research indicates that this compound undergoes keto-reduction when incubated with liver tissue fractions (both soluble and 10,000 g fractions). This metabolic transformation primarily yields 1-(3-pyridyl-N-oxide)ethanol. [] Interestingly, while trace amounts of 3-acetylpyridine are also formed, suggesting N-oxide reduction, this pathway seems less prominent. []

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